Plantaricin A is a bacteriocin produced by Lactobacillus plantarum, a species of lactic acid bacteria. Bacteriocins are antimicrobial peptides that play a crucial role in the competitive survival of these bacteria by inhibiting the growth of closely related species. Plantaricin A is particularly noted for its dual peptide structure, consisting of alpha and beta components that work synergistically to exert antimicrobial activity against various pathogens.
Plantaricin A is derived from Lactobacillus plantarum strains, specifically isolated from fermented foods and human microbiota. The gene encoding plantaricin A, known as plnA, is located on a plasmid within the bacterial genome, which facilitates its expression and regulation in response to environmental stimuli.
Plantaricin A belongs to the class of bacteriocins known as lantibiotics, characterized by the presence of unusual amino acids such as lanthionine and dehydroalanine. It is classified under the larger category of antimicrobial peptides and is recognized for its potential applications in food preservation and therapeutic uses.
The synthesis of plantaricin A involves several steps, including gene cloning, expression in a suitable host, and purification. The gene plnA can be cloned into expression vectors such as pET-28a(+) and transformed into Escherichia coli for production.
The expression system typically utilizes inducible promoters to control the timing of protein synthesis, allowing for high yields of plantaricin A. For instance, using IPTG (isopropyl β-D-1-thiogalactopyranoside) can effectively induce expression in E. coli.
Plantaricin A consists of two nearly identical peptides, designated as alpha and beta, which are derived from a common precursor. The mature form comprises 48 amino acids, with specific modifications that enhance its stability and activity against target bacteria.
The structural analysis reveals that plantaricin A contains:
Plantaricin A exhibits antimicrobial activity through various mechanisms, primarily by disrupting bacterial cell membranes. This disruption leads to cell lysis and death of susceptible microorganisms.
The mechanism involves:
The action mechanism of plantaricin A primarily involves its interaction with bacterial membranes. Upon binding to target cells, it induces membrane depolarization and permeability changes.
Research indicates that plantaricin A can:
Relevant analyses show that plantaricin A maintains activity across different environmental conditions, making it suitable for various applications in food safety and medicine .
Plantaricin A has several promising applications:
Research continues to uncover new applications, particularly in enhancing human health through modulation of gut microbiota and wound healing processes .
The genetic determinants for PlnA biosynthesis are clustered within highly organized pln loci spanning 18–23 kbp. These loci exhibit mosaic architecture across L. plantarum strains, with conserved regulatory/transport modules and variable bacteriocin genes [1] [6]. In strain C11—the most extensively characterized model—a 5-kb HindIII fragment encodes the core operon plnABCD [2]:
Table 1: Genetic Organization of Plantaricin Loci in Key L. plantarum Strains
Strain | Locus Size (kbp) | Core Components | Variable Elements | Reference |
---|---|---|---|---|
C11 | 5.0 | plnABCD (PlnA) | plnEF, plnJK | [2] |
NC8 | 20.5 | plnNC8IF-HK-R | plnGHSTUV transport | [4] |
WCFS1 | 23.0 | plnABCD | plnMNOP, plnR | [9] |
LL441 | 18.0 (plasmid) | plnC (lantibiotic) | LanM, ABC transporter | [8] |
PCS20 | 8.7 | Mutated plnE | Transposon insertion | [6] |
Transcriptionally, plnABCD forms a polycistronic unit driven by the plnA promoter, yielding a 3.3-kb mRNA transcript [2]. Downstream operons (plnEFI, plnGHSTUV, plnJKLR) encode auxiliary bacteriocins, immunity proteins, and ABC transporters. Notably, certain strains (e.g., LL441) harbor pln loci on plasmids (pLL441-1), facilitating horizontal gene transfer and genomic plasticity [8]. Mutational analyses confirm that deletions in plnB or plnD abolish bacteriocin production, underscoring their indispensable regulatory roles [3].
PlnA functions dually as an antimicrobial peptide and a quorum-sensing autoinducer. At threshold concentrations (~10 nM), PlnAβ activates the membrane-embedded histidine kinase PlnC through direct binding [3] [7]. This triggers autophosphorylation and phosphotransfer to the response regulator PlnD, which upregulates target promoters (PplnA, PplnE). The agr-like circuit exhibits exquisite sensitivity:
Environmental factors critically modulate this pathway. In vegetable/fruit models, PlnA production is constitutive on solid substrates but density-dependent in liquids (e.g., carrot juice), where inocula <9 log CFU/mL fail to induce bacteriocin [3]. Manganese deprivation further upregulates plnA expression 12-fold, suggesting metal ion modulation of promoter activity [1].
Heterologous production circumvents native regulatory complexity and enhances PlnA yields. Two dominant platforms have been optimized:
• Escherichia coli Fusion Systems:PlnA fused to His₆-tagged GFP in E. coli BL21(DE3) enables high-yield expression (153 mg/L culture). The GFP moiety masks bacteriocin toxicity and facilitates purification via Ni²⁺ affinity chromatography. Enterokinase cleavage liberates active PlnA, though misfolding occurs in 40% of peptides [5] [10]. Codon optimization of plnA boosts translation efficiency but does not increase functional yield due to persistent folding issues.
• Saccharomyces cerevisiae Secretion Platforms:Yeast systems exploit eukaryotic disulfide isomerases for correct PlnA folding. Using the MFα1 secretion signal, S. cerevisiae Y294 secretes PlnA at 18.4 mg/L—2.3-fold higher than with the XYNSEC signal [7]. Critical parameters include:
Table 2: Heterologous Production Systems for Plantaricin A and Analogues
Host System | Expression Strategy | Yield (mg/L) | Bioactivity Retention | Limitations |
---|---|---|---|---|
E. coli BL21(DE3) | GFP-PlnA fusion | 12.4 (after cleavage) | 85% vs. native | Inclusion bodies; protease cleavage inefficiency |
S. cerevisiae Y294 | MFα1-secreted PlnA | 18.4 | 92% vs. native | Glycosylation variants; lower biomass density |
L. lactis NZ9000 | Nisin-induced plnA | 5.2 | 78% vs. native | Native regulator incompatibility |
Genetic Engineering Advances:CRISPR-Cas9 editing of pln promoters (e.g., replacing PplnA with constitutive Pldh) enhances production 8.2-fold in L. plantarum [9]. Hybrid operons embedding plnA in plnNC8 frameworks (e.g., NC8 strain) further improve secretion efficiency by leveraging optimized ABC transporters [4] [5].
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